N-Methyl-1-(4-pyridinyl)ethanamine oxalate; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

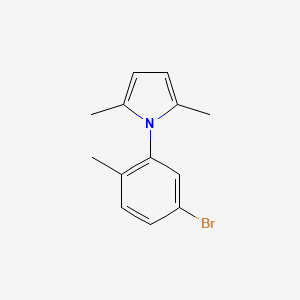

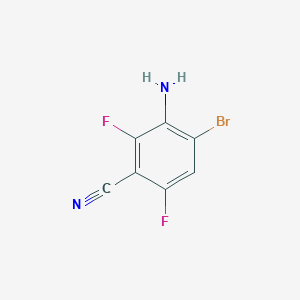

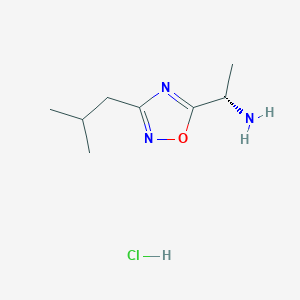

N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a chemical compound with the molecular formula C8H12N2.C2H2O4 . It is a solid substance and has a molecular weight of 226.23 . The compound is stored at room temperature .

Molecular Structure Analysis

The molecular structure of N-Methyl-1-(4-pyridinyl)ethanamine oxalate consists of a pyridine ring attached to an ethanamine group that is substituted with a methyl group . The InChI code for this compound is 1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a solid substance . It has a molecular weight of 226.23 and is stored at room temperature .Scientific Research Applications

Coordination Chemistry and Catalysis

Copper(II) Complexes

Research demonstrates the synthesis and characterization of copper(II) complexes using ligands similar to N-Methyl-1-(4-pyridinyl)ethanamine, highlighting their potential in DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. These complexes exhibit significant DNA cleavage activity, offering insights into their application in biomedical research, particularly in the development of anticancer therapeutics (Kumar et al., 2012).

Nickel(II) Complexes

Another study explores the synthesis of nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally related to N-Methyl-1-(4-pyridinyl)ethanamine, for ethylene oligomerization. These complexes were shown to catalyze the formation of ethylene dimers, trimers, and tetramers, underscoring their potential in polymer production and industrial applications (Nyamato et al., 2016).

Molecular Design and Material Science

Metal-Organic Coordination Polymers

The synthesis of two-dimensional metal-organic coordination polymers using oxalato and dipyridyl spacers, akin to the structural framework of N-Methyl-1-(4-pyridinyl)ethanamine, has been reported. These compounds, with their rectangular grid-type networks, show promise in the design of new materials with potential applications in catalysis, magnetic storage, and electronic devices (García-Couceiro et al., 2006).

Catalytic Applications

The catalytic properties of palladium(II) complexes formed with (pyridyl)imine ligands, closely related to N-Methyl-1-(4-pyridinyl)ethanamine, have been explored in the methoxycarbonylation of olefins. These studies indicate the potential of such complexes in synthetic organic chemistry, offering a pathway to produce esters from olefins efficiently (Zulu et al., 2020).

Safety and Hazards

The safety information for N-Methyl-1-(4-pyridinyl)ethanamine oxalate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUNHSNIKKXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1559064-06-0 |

Source

|

| Record name | 4-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)